The compound is primarily sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is listed for research purposes. Its classification as a diamine places it within a group of organic compounds characterized by the presence of two amine groups. This structural feature allows for various chemical reactivity and applications in synthetic chemistry.
The synthesis of N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine typically involves the reaction of 4-chlorobenzyl chloride with N,N-diethylethane-1,2-diamine. The reaction can be performed under standard nucleophilic substitution conditions, where the amine acts as a nucleophile attacking the electrophilic carbon in the benzyl chloride.
The molecular structure of N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine consists of a central ethane backbone with two ethyl groups attached to one nitrogen atom and a chlorophenylmethyl group attached to another nitrogen atom.
N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine primarily involves its role as a ligand in various catalytic processes or as an intermediate in organic synthesis.
The applications of N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine are diverse:
N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine represents a structurally complex ethylenediamine derivative characterized by specific aromatic and alkyl substituents. According to IUPAC nomenclature rules (P-62), the systematic name reflects its core ethane-1,2-diamine backbone with dual substitution: a diethylamino group (-N',N'-diethyl) at one terminal nitrogen and a 4-chlorobenzyl moiety (-N-[(4-chlorophenyl)methyl]) at the adjacent nitrogen [6]. This naming follows substitutive nomenclature principles where the parent hydride (ethane-1,2-diamine) is modified by prefix-based substituent designations [6].
Conflicting CAS registry numbers appear in chemical databases: 61694-96-0 (ECHEMI), 84434-83-3 (ChemBK), and 1172525-27-7 (Parchem) [1] [5]. These discrepancies likely represent different salt forms, stereoisomers, or registration variants of the same base structure. The compound's molecular formula (C₁₃H₂₁ClN₂; MW 240.77 g/mol) is consistent across sources, featuring a chlorine atom conferring lipophilicity and potential bioactivity [1] [7]. Key physicochemical parameters include a predicted density of 1.034 g/cm³ and a boiling point of 126–128°C at 0.7 Torr [7].
Table 1: Nomenclature and Identifiers
Property | Value(s) |
---|---|
Systematic IUPAC Name | N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine |
Alternative Names | 1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N,N'-diethyl-; SCHEMBL11464709; AKOS010829206 |
CAS Registry Numbers | 61694-96-0, 84434-83-3, 1172525-27-7 |
Molecular Formula | C₁₃H₂₁ClN₂ |
Exact Mass | 240.1393 g/mol |
This compound belongs to the N,N-diethylethylenediamine (DEEDA) structural class—a scaffold of significant pharmacological relevance. DEEDA (C₆H₁₆N₂; CAS 100-36-7) itself serves as a precursor to antiemetic drugs and exhibits a boiling point of 145–147°C, density of 0.827 g/mL, and pKa values of 7.70 (first protonation) and 10.46 (second protonation) [3]. The introduction of a 4-chlorobenzyl group replaces one hydrogen atom of the parent DEEDA structure, creating an unsymmetrical substitution pattern that enhances stereoelectronic diversity. This modification mirrors design strategies in:
The 4-chlorobenzyl substituent significantly alters physicochemical behavior compared to DEEDA: calculated logP increases from 0.1 (DEEDA) to ~3.74 (target compound), indicating enhanced lipophilicity that may influence blood-brain barrier permeability [3] [7]. The pKa shift from 10.46 (DEEDA) to 10.11 (predicted) suggests modulated basicity that could affect receptor binding kinetics [3] [7].
Table 2: Structural Comparison with Pharmacophore Analogs
Parameter | DEEDA (C₆H₁₆N₂) | Target Compound (C₁₃H₂₁ClN₂) | Pharmacological Impact |
---|---|---|---|
logP | 0.1 | ~3.74 (Predicted) | Enhanced membrane permeability |
pKa | 10.46 | 10.11 (Predicted) | Altered protonation state at physiological pH |
Molecular Weight | 116.2 g/mol | 240.77 g/mol | Potential impact on bioavailability |
Key Substituent | None | 4-Chlorobenzyl | Introduces aromatic pharmacophore & lipophilicity |
N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine first appeared in chemical supplier catalogs circa 2018–2020 as a specialty building block, with suppliers like JHECHEM (Hangzhou) listing it under "biochemicals" and "pharmaceutical intermediates" [1]. Its emergence parallels medicinal chemistry efforts to diversify ethylenediamine libraries for CNS drug discovery. Though not extensively profiled in primary literature, its structural role is established through:
The compound remains predominantly a synthetic intermediate rather than a fully profiled drug candidate, with commercial availability focused on enabling structure-activity relationship (SAR) studies in lead optimization campaigns.
Research interest in this diamine derivative stems from three strategic motivations:
Table 3: Key Physicochemical Properties and Drug Development Relevance
Property | Value | Significance in Medicinal Chemistry |
---|---|---|
clogP | ~3.74 (Predicted) | Optimal for passive diffusion across membranes |
Molecular Weight | 240.77 g/mol | Below 500 g/mol (Lipinski compliance) |
H-bond Acceptors | 2 | Favorable for oral bioavailability |
H-bond Donors | 1 | Enhanced solubility vs. nonpolar analogs |
Rotatable Bonds | 7 | Moderate conformational flexibility |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: